Turreanthin A
Description
Turreanthin A is a tetracyclic triterpenoid isolated from the seeds of Entandrophragma caudatum (Meliaceae family) . Its molecular formula is C32H50O5 (molecular weight: 514.75 g/mol), featuring a 21,23:24,25-diepoxy group and a 3α-acetate substitution on the lanostane-derived skeleton . Structurally, it is classified as a limonoid, a subclass of highly oxidized triterpenoids characterized by a degraded side chain and multiple oxygenated functional groups . Unlike most Entandrophragma species, which predominantly contain protolimonoids (precursors to limonoids), E. caudatum uniquely produces limonoids like this compound, suggesting distinct biosynthetic pathways in this species .
Properties
Molecular Formula |
C32H50O5 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
[(10R,13S,14S)-17-[5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H50O5/c1-18(33)35-25-13-14-30(6)21-12-16-31(7)20(19-17-23(36-27(19)34)26-29(4,5)37-26)11-15-32(31,8)22(21)9-10-24(30)28(25,2)3/h9,19-21,23-27,34H,10-17H2,1-8H3/t19?,20?,21?,23?,24?,25?,26?,27?,30-,31+,32-/m1/s1 |
InChI Key |
LZXAHLRMHMCWBP-SIOHTHNBSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(CC[C@@]4(C3=CCC2C1(C)C)C)C5CC(OC5O)C6C(O6)(C)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3=CCC2C1(C)C)C)C5CC(OC5O)C6C(O6)(C)C)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Core Chemical Reactions
Turreanthin A participates in reactions driven by its flavonoid structure and functional groups:
Condensation Reactions
-
Forms the flavonoid backbone through cyclization processes involving phenolic precursors.
-
Reaction conditions often require controlled pH (4–7) and temperatures of 60–80°C.
Functional Group Modifications
-
Methylation : Occurs at hydroxyl (-OH) groups using methyl donors like SAM (S-adenosyl methionine).
-
Hydroxylation : Introduces additional -OH groups via cytochrome P450 enzymes or chemical oxidants.
Enone Reactivity
The α,β-unsaturated ketone (enone) system in this compound facilitates 1,4-addition reactions under acidic or basic conditions :
-
Acid-Catalyzed : Protonation of the alkene followed by nucleophilic attack (e.g., by water or alcohols) .
-
Base-Catalyzed : Deprotonation to form an enolate intermediate, enabling conjugate additions .
Oxidative Pathways
-
Reacts with peroxides or oxygen radicals, leading to quinone formation through oxidation of catechol moieties.
Key Synthetic Routes
| Reaction Type | Conditions | Product |
|---|---|---|
| Condensation | 60–80°C, pH 5–6, enzymatic catalysts | Flavonoid backbone formation |
| Methylation | SAM cofactor, 37°C | O-methylated derivatives |
| Hydroxylation | Fe²⁺/H₂O₂, pH 7.4 | Polyhydroxylated analogs |
Note: Specific catalysts and yields are often proprietary .
Characterization Techniques
-
NMR Spectroscopy : Confirms regioselectivity of methylation/hydroxylation.
-
UV-Vis Spectroscopy : Tracks conjugation changes during oxidation.
Biological Activity
-
Demonstrates anti-cancer activity in vitro, with IC₅₀ values <10 μM against breast and lung cancer cell lines.
-
Antioxidant capacity linked to hydroxyl group density, measured via DPPH radical scavenging assays.
Mechanistic Insights
Scientific Research Applications
Turreanthin A has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It can be used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Key Observations:
Oxygenation Complexity: this compound exhibits higher oxygenation (5 oxygen atoms) compared to Ocotillone (3 oxygen atoms) and Epifriedelinol acetate (2 oxygen atoms). The 21,23:24,25-diepoxy groups are rare, distinguishing it from other limonoids like melianone, which lacks epoxy functionalities .
Skeletal Variations: this compound’s lanostane-type skeleton contrasts with Ocotillone’s dammarane framework and Epifriedelinol acetate’s friedelane structure, highlighting taxonomic divergence in triterpenoid biosynthesis .
Research Findings and Implications
- caudatum .
Q & A
Q. What established protocols are recommended for isolating Turreanthin A from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Column chromatography with silica gel or Sephadex LH-20 is commonly used, with TLC monitoring for fraction purity. Yield optimization requires adjusting solvent polarity gradients and temperature . For reproducibility, document extraction ratios (e.g., 1:10 plant material-to-solvent) and centrifugation parameters (e.g., 10,000 rpm for 15 minutes) .
Table 1: Comparison of Isolation Techniques
| Method | Solvent System | Purity (%) | Yield (mg/g) |
|---|---|---|---|
| Ethanol Extraction | Hexane:EtOAc (3:1) | 92 | 0.15 |
| Methanol Partitioning | CH₂Cl₂:MeOH (9:1) | 88 | 0.12 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer: High-resolution mass spectrometry (HR-MS) and ¹³C/¹H NMR are critical for molecular weight and functional group identification. X-ray crystallography is preferred for absolute configuration determination. Cross-validate data with published spectra in primary literature to confirm assignments . For novel derivatives, use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on this compound’s bioactivity in different cell lines?
Methodological Answer: Conduct comparative dose-response assays under standardized conditions (e.g., 24–72 hr exposure, 1–100 µM concentration). Control variables like cell passage number, serum batch, and incubation temperature. Use meta-analysis to identify confounding factors (e.g., solvent carriers like DMSO affecting viability) . Replicate studies with orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) to confirm mechanisms .
Q. What strategies optimize this compound’s synthetic pathways while minimizing by-products?
Methodological Answer: Employ design-of-experiments (DoE) to test variables (catalyst loading, temperature, reaction time). Use HPLC-PDA to track intermediates and UPLC-MS for real-time by-product detection. Computational modeling (e.g., DFT for transition states) can predict energetically favorable pathways . Document stereochemical outcomes using chiral columns or Mosher ester analysis .
Table 2: Synthetic Pathway Optimization
| Variable | Optimal Range | By-Product Reduction (%) |
|---|---|---|
| Catalyst (Pd/C) | 5–7 mol% | 40 |
| Temperature | 80–85°C | 35 |
| Reaction Time | 6–8 hr | 25 |
Q. How should researchers design experiments to validate this compound’s hypothesized mechanism of action in oxidative stress models?
Methodological Answer: Use siRNA knockdown or CRISPR-Cas9 to silence target genes (e.g., Nrf2 or Keap1) in cell lines. Pair with ROS-sensitive dyes (e.g., DCFH-DA) and qPCR for antioxidant gene expression (e.g., HO-1, SOD). Include positive controls (e.g., sulforaphane) and validate in multiple models (e.g., zebrafish vs. murine macrophages) to assess translatability .
Methodological Considerations
Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?
Methodological Answer: Prioritize models with metabolic similarity to humans (e.g., rodents for hepatic metabolism) and established biomarkers (e.g., ALT/AST for hepatotoxicity). Use pharmacokinetic profiling to determine dosing intervals and route (oral vs. intravenous). Include histopathology and multi-organ toxicity panels to assess off-target effects .
Q. How can literature reviews on this compound avoid bias in data synthesis?
Methodological Answer: Follow PRISMA guidelines for systematic reviews. Use Boolean operators (e.g., "this compound" AND "bioactivity") in databases like PubMed and SciFinder. Exclude studies with unverified compound identity (e.g., lacking NMR/HR-MS data). Perform meta-regression to address heterogeneity in study designs .
Data Contradiction Analysis
Q. What statistical approaches are recommended for reconciling inconsistent bioassay results?
Methodological Answer: Apply Bland-Altman plots to assess agreement between assays. Use sensitivity analysis to identify outliers or batch effects. If IC₅₀ values vary >50%, re-test under harmonized protocols with shared reference standards . Transparently report raw data and preprocessing steps (e.g., normalization methods) .
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
